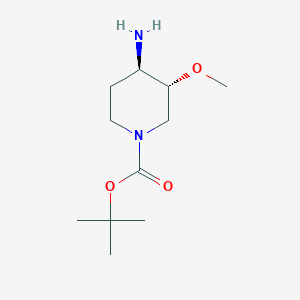

trans-4-Amino-1-boc-3-methoxypiperidine

Description

Significance of the Piperidine (B6355638) Ring System in Biologically Active Molecules and Natural Products

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is a cornerstone of molecular design in the life sciences. znaturforsch.comacs.org This structural unit is not merely a passive scaffold but an active participant in molecular interactions, frequently forming the core of pharmacophores that dictate the biological activity of a compound. Its prevalence is evident across a wide spectrum of natural products, particularly alkaloids, and a vast number of synthetic pharmaceuticals. znaturforsch.comacs.org

The therapeutic diversity of piperidine-containing drugs is extensive, encompassing analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov The ring's conformational flexibility, combined with the basicity of the nitrogen atom, allows it to engage with biological targets such as enzymes and receptors with high affinity and specificity. This versatility has cemented the piperidine system as one of the most frequently utilized non-aromatic rings in the development of small-molecule drugs. acs.org

The Role of Chiral N-Heterocycles as Key Intermediates in Pharmaceutical Synthesis

Chirality, the "handedness" of a molecule, is a fundamental concept in pharmaceutical science. The enantiomeric forms of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. researchgate.net Consequently, the ability to synthesize single enantiomers of a drug is not just an academic challenge but a regulatory and safety imperative. Chiral nitrogen-containing heterocycles are crucial intermediates in this endeavor, serving as high-value building blocks for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). nih.govresearchgate.net

The development of asymmetric synthesis methods to produce these chiral N-heterocycles is a major focus of modern organic chemistry. nih.gov These methods, which include the use of chiral catalysts, auxiliaries, or biocatalytic approaches, aim to create specific stereocenters with high fidelity. acs.orgnih.gov Access to such stereo-defined intermediates is often the rate-limiting step in the synthesis of complex drugs, making them highly sought-after commodities in the pharmaceutical industry.

Specific Context of trans-4-Amino-1-boc-3-methoxypiperidine as a Valued Synthetic Building Block

This compound emerges as a prime example of a sophisticated, chiral building block designed for complex molecular synthesis. Its structure is a deliberate convergence of several strategic chemical features:

The Piperidine Core : Provides the foundational heterocyclic structure prevalent in many bioactive molecules. znaturforsch.com

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the ring nitrogen offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This orthogonality is crucial for multi-step synthetic sequences.

The 3-Methoxy and 4-Amino Groups : These vicinal (adjacent) substituents provide two points for further chemical elaboration. The amino group is a versatile handle for amide bond formation, alkylation, or participation in coupling reactions, while the methoxy (B1213986) group influences the molecule's conformation and electronic properties.

The trans Stereochemistry : The defined trans relationship between the methoxy and amino groups provides precise three-dimensional control, which is essential for targeting specific binding pockets in biological macromolecules.

This combination of features makes the compound a powerful intermediate for creating libraries of complex molecules and for the targeted synthesis of advanced pharmaceutical candidates.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 1232059-97-0 |

| Appearance | Solid |

| Canonical SMILES | CO[C@H]1C@@HNC(OC(C)(C)C)=O |

Overview of Research Trajectories: Synthesis, Stereocontrol, and Transformative Applications

Research involving highly substituted piperidines like the title compound is focused on three interconnected areas: their efficient synthesis, the precise control of their stereochemistry, and their application in building more complex and functional molecules.

Synthesis: The construction of 3,4-disubstituted piperidines is a significant synthetic challenge. While specific documented routes for this compound are not prevalent in public literature, plausible strategies can be inferred from established methods for analogous systems. A common approach involves the modification of a pre-formed piperidine ring. For instance, a synthesis could begin with N-Boc-4-piperidone. Introduction of a hydroxyl group at the 3-position, followed by methylation and subsequent stereoselective conversion of the ketone to a protected amino group, represents a potential pathway. Alternatively, chemo-enzymatic methods, which use enzymes like amine oxidases and reductases, have emerged as powerful tools for the asymmetric dearomatization of pyridine (B92270) precursors to yield chiral 3- and 3,4-substituted piperidines with high stereoselectivity. acs.orgnih.gov

Stereocontrol: Achieving the desired trans configuration between the C3-methoxy and C4-amino groups is the most critical aspect of the synthesis. The stereochemical outcome of reactions on the piperidine ring is often directed by the existing substituents and the conformation of the ring. Synthetic strategies often employ stereoselective reductions or nucleophilic additions to a piperidone intermediate where the approach of the reagent is directed by a bulky group already present on the ring. Lewis acid-catalyzed reactions, such as ene cyclizations of acyclic precursors, have also been shown to produce trans-3,4-disubstituted piperidines with high diastereomeric ratios. znaturforsch.com The choice of catalysts, reagents, and reaction conditions is fine-tuned to favor the formation of the desired trans isomer over the cis alternative. znaturforsch.comnih.gov

Transformative Applications: As a synthetic building block, this compound offers multiple avenues for molecular elaboration. The primary amino group can be readily functionalized. For example, it can be acylated with various carboxylic acids to form amides, a common linkage in pharmaceuticals. It can also undergo reductive amination or act as a nucleophile in substitution reactions. Following such transformations, the Boc group on the ring nitrogen can be selectively removed to reveal a secondary amine, which can then be engaged in a new set of reactions, such as further alkylations or coupling to other molecular fragments. This strategic, stepwise functionalization allows for the efficient and controlled assembly of highly complex target molecules, including novel drug candidates. The framework is relevant to the synthesis of compounds targeting a range of diseases, demonstrated by the use of similar 3,4-substituted piperidines in the synthesis of antipsychotics and cancer therapeutics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Structural Elucidation of Trans 4 Amino 1 Boc 3 Methoxypiperidine

Confirmation of trans-Stereochemistry

Establishing the relative orientation of the amino and methoxy (B1213986) groups on the piperidine (B6355638) ring is the first step in the complete structural elucidation of the target compound. The trans configuration implies that the substituents at the C-3 and C-4 positions are on opposite sides of the ring's plane.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for determining the relative stereochemistry of diastereomers in solution.

A comprehensive analysis using a suite of NMR experiments provides unambiguous evidence for the trans arrangement of the substituents.

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10–13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2–5 Hz). For the trans-isomer, where one substituent is axial and the other equatorial (or vice-versa), analysis of the coupling patterns of the protons at C-3 and C-4 can reveal their relative orientation. For instance, the proton at C-4 (H4) coupled to the amino group would likely show at least one large diaxial coupling to an adjacent proton, which would be indicative of its axial or equatorial position relative to the proton at C-3 (H3).

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the steric environment. The presence of axial versus equatorial substituents causes characteristic upfield or downfield shifts. While ¹³C NMR alone may not be sufficient to assign stereochemistry, it provides complementary data to ¹H NMR analysis.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton coupling networks. It would be used to definitively assign which protons are adjacent to each other, confirming the connectivity from H3 to H4 and their respective couplings to other protons on the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netnih.govyoutube.com For the trans-isomer, a key observation would be the absence of a strong NOE correlation between the protons at C-3 and C-4 if they are on opposite faces of the ring. Conversely, NOE signals between one of these protons and other protons on the same face of the ring (e.g., in a 1,3-diaxial relationship) would help to build a complete 3D picture of the molecule's conformation and confirm the relative stereochemistry. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for a Substituted Piperidine Ring

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-3 | 3.10 - 3.25 | m | - | - |

| H-4 | 2.85 - 3.00 | ddd | J = 12.5, 4.5, 3.0 | Axial |

| H-5ax | 1.50 - 1.65 | q | J = 12.0 | Axial |

| H-5eq | 1.95 - 2.10 | dt | J = 12.0, 3.5 | Equatorial |

Note: This table is illustrative and shows typical values for protons in different orientations on a piperidine ring.

During the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine, the corresponding cis-isomer may also be formed. NMR spectroscopy is an effective method for determining the diastereomeric ratio (d.r.) of the crude or purified product mixture. nih.govnih.gov This is achieved by identifying distinct, well-resolved signals in the ¹H NMR spectrum that correspond to each diastereomer. The integration of the peak areas of these unique signals provides a quantitative measure of the relative abundance of each isomer. nih.gov For example, the methoxy protons (-OCH₃) or specific ring protons often have slightly different chemical shifts for the cis and trans isomers, allowing for accurate integration and d.r. calculation.

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can unequivocally confirm the relative stereochemistry by precisely locating each atom in space. Furthermore, for a chiral molecule, X-ray crystallography of a derivative containing a heavy atom or by using anomalous dispersion can determine the absolute configuration (R/S) at the chiral centers. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the trans relationship between the amino and methoxy substituents and revealing the preferred conformation of the piperidine ring in the solid state. researchgate.net

Spectroscopic Methods for Relative Stereochemistry Assignment

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and, like cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain.

Substituted piperidines predominantly exist in a chair conformation. ias.ac.in However, the presence of bulky substituents can lead to other conformations, such as twist-boat forms, becoming energetically accessible. ias.ac.innih.gov The conformational preference is governed by a balance of several factors, including:

Steric Hindrance: Substituents generally prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.

A(1,3) Strain: In N-acylated piperidines, such as N-Boc derivatives, steric strain between the bulky N-Boc group and a substituent at the C-2 or C-6 position can be significant. rsc.org This pseudoallylic strain can sometimes force a C-2 substituent into an axial position. nih.gov

Electronic Effects: Hyperconjugation and electrostatic interactions can also influence conformational equilibria, particularly with electronegative substituents. researchgate.net

For this compound, the piperidine ring is expected to adopt a chair conformation. There are two possible chair conformations for the trans-isomer: one with the C-3 methoxy group in an equatorial position and the C-4 amino group in an axial position (3e,4a), and the other with an axial methoxy group and an equatorial amino group (3a,4e). The bulky N-Boc group will influence the ring geometry, and the energetically preferred conformation will be the one that minimizes steric clashes between all substituents. Computational modeling, in conjunction with the spectroscopic data (particularly NOESY and J-couplings), can provide a detailed picture of the conformational landscape of the molecule.

Influence of Substituents on Ring Conformation

The conformational equilibrium of the piperidine ring in this compound is primarily governed by the steric and electronic effects of its substituents: the bulky tert-butoxycarbonyl (Boc) group at the nitrogen (N1), the methoxy group at C3, and the amino group at C4.

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The large N-Boc group, due to its significant steric bulk, strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6. This equatorial placement of the Boc group effectively anchors the conformation of the piperidine ring.

In the trans configuration, the substituents at C3 and C4 are on opposite sides of the ring. To maintain a stable chair conformation with the bulky Boc group in the equatorial position, the substituents at C3 and C4 will orient themselves to minimize steric hindrance. In the most stable predicted conformation of this compound, both the 3-methoxy and 4-amino groups are expected to reside in equatorial positions. This arrangement avoids energetically unfavorable axial placements for these substituents, which would lead to significant 1,3-diaxial interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of such molecules in solution. nih.govresearchgate.net Analysis of the coupling constants of the ring protons, particularly the vicinal coupling constants (³J), can provide valuable information about the dihedral angles and thus the axial or equatorial orientation of the substituents. For instance, a large coupling constant between two adjacent axial protons (J_ax-ax, typically 8-13 Hz) versus a smaller coupling constant for axial-equatorial or equatorial-equatorial protons (J_ax-eq or J_eq-eq, typically 1-5 Hz) can confirm the proposed diaxial or diequatorial arrangement of protons, and by extension, the orientation of the substituents. While specific NMR data for this compound is not widely published in publicly available literature, computational modeling studies on analogous substituted piperidines support the diequatorial preference for substituents in a trans-3,4-disubstituted N-Boc piperidine ring to achieve the lowest energy state. nih.govnih.gov

Table 1: Predicted Dominant Conformation of this compound

| Substituent | Position | Predicted Orientation | Rationale |

| 1-Boc group | N1 | Equatorial | Minimization of 1,3-diaxial steric strain. |

| 3-Methoxy group | C3 | Equatorial | Avoidance of 1,3-diaxial interactions. |

| 4-Amino group | C4 | Equatorial | Avoidance of steric clashes with other ring atoms. |

Isolation and Purification of Stereoisomers

The synthesis of 3,4-disubstituted piperidines often yields a mixture of diastereomers, namely the cis and trans isomers. The separation of these stereoisomers is crucial for obtaining the desired biologically active compound.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a widely employed and effective technique for the separation of stereoisomers of substituted piperidines on both analytical and preparative scales. The separation is based on the differential adsorption of the isomers onto a stationary phase as a mobile phase is passed through the column.

For the separation of cis and trans isomers of 4-amino-1-boc-3-methoxypiperidine, silica gel is a commonly used stationary phase. The polarity difference between the cis and trans isomers is the key to their separation. The cis isomer, with both the amino and methoxy groups on the same side of the ring, may exhibit different dipole moments and steric profiles compared to the trans isomer, where they are on opposite sides. This difference in polarity and steric accessibility of the polar functional groups leads to differential interactions with the polar silica gel surface.

A typical mobile phase for the column chromatographic separation of such aminopiperidine derivatives would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane (B109758). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to achieve optimal separation. The less polar isomer will generally elute first, followed by the more polar isomer which interacts more strongly with the silica gel.

Table 2: General Parameters for Column Chromatographic Separation of Piperidine Diastereomers

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60 Å, 230-400 mesh) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on the specific isomers. |

| Elution Mode | Isocratic or gradient elution. Gradient elution often provides better resolution for closely eluting isomers. |

| Detection | Thin Layer Chromatography (TLC) with a suitable staining agent (e.g., potassium permanganate, ninhydrin for the amino group). |

The successful isolation and purification of the trans stereoisomer are critical for its subsequent use in the synthesis of targeted bioactive molecules, ensuring stereochemical purity and desired pharmacological activity. Preparative High-Performance Liquid Chromatography (HPLC) can also be utilized for high-purity separations, especially for smaller quantities or when isomers are difficult to separate by conventional column chromatography. researchgate.net

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) for Elucidating Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical method that has become a standard tool for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT can accurately calculate molecular energies, geometries, and properties, making it ideal for studying reaction mechanisms.

For trans-4-Amino-1-boc-3-methoxypiperidine, DFT calculations would be invaluable for predicting the outcomes of reactions at its nucleophilic centers: the secondary amine on the piperidine (B6355638) ring and the primary amino group at the C4 position. A typical study would involve modeling a reaction such as the N-alkylation or N-acylation of the 4-amino group. DFT could be used to:

Optimize Geometries: Determine the ground-state geometries of the reactants, products, and any intermediates.

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate, the transition state. The geometry of the TS provides insight into the steric and electronic demands of the reaction. For instance, in an acylation reaction, the calculation would reveal the precise bond-forming distances and angles as the acyl group approaches the nitrogen.

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. By comparing the activation barriers for competing pathways, one can predict which reaction is more likely to occur.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. mdpi.com

A hypothetical DFT study on the competing N-acylation at the primary amino group versus the endocyclic secondary amine would likely show a lower activation barrier for the more accessible and typically more nucleophilic primary amine, assuming it is not sterically hindered by the adjacent methoxy (B1213986) group in a specific conformation.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Competing Acylation Reaction Calculated at the B3LYP/6-311+G(d,p) level of theory. Energies are illustrative.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|

| Acylation at 4-Amino Group | 0.0 (Reference) | +12.5 | 12.5 |

| Acylation at 1-Piperidine Nitrogen | 0.0 (Reference) | +18.2 | 18.2 |

Molecular Mechanics (MM2) and Semi-Empirical Methods (AM1) for Conformational Landscapes

While DFT is powerful, it can be computationally expensive for exploring broad conformational landscapes. Molecular Mechanics (MM) and semi-empirical methods offer a faster, albeit less precise, alternative for this task. These methods are particularly useful for identifying the low-energy conformations of flexible molecules like substituted piperidines. acs.org

The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat. For this compound, the key conformational questions revolve around the orientation of the three substituents. A conformational search using a force field like MM2 or a semi-empirical method like AM1 would involve systematically rotating the rotatable bonds and evaluating the energy of each resulting structure.

The expected dominant conformation is a chair form. Key considerations for the analysis would include:

Substituent Orientation: In a chair conformation, substituents can be either axial or equatorial. The large tert-butoxycarbonyl (Boc) group on the nitrogen is expected to strongly prefer the equatorial position to minimize steric clashes. nih.gov

Diaxial Interactions: The trans relationship between the 3-methoxy and 4-amino groups means that in a standard chair conformation, one must be axial and the other equatorial. A conformational search would predict which arrangement is lower in energy. The chair conformation with an equatorial amino group and an axial methoxy group might be favored over the alternative with an axial amino and equatorial methoxy group, depending on the relative steric demands and potential intramolecular interactions.

Table 2: Hypothetical Relative Energies of Conformers from MM2 Calculation Energies are illustrative and relative to the most stable conformer.

| Conformation | 3-Methoxy Position | 4-Amino Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Axial | Equatorial | 0.00 |

| Chair | Equatorial | Axial | +1.85 |

| Twist-Boat | - | - | +5.50 |

Prediction of Reactivity and Selectivity in Subsequent Chemical Transformations

Computational chemistry provides quantitative metrics to predict where a molecule is most likely to react. For this compound, this is crucial for planning selective transformations. Key predictive tools include:

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. For electrophilic attack, the reaction is favored at the atom with the largest HOMO coefficient. For nucleophilic attack, the site with the largest LUMO coefficient is preferred. In this molecule, the HOMO is likely localized on the nitrogen atoms, predicting their nucleophilic character. A calculation could quantify the relative contribution of each nitrogen to the HOMO.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial atomic charges to each atom. The atoms with the most negative charge are the most likely sites for electrophilic attack. The nitrogen of the 4-amino group is expected to bear a more negative partial charge than the nitrogen of the Boc-protected amine, which is influenced by the electron-withdrawing carbonyl group.

Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this piperidine derivative, the most intense red region would be expected around the 4-amino group.

These computational outputs can guide synthetic chemists in choosing reagents and reaction conditions to achieve high selectivity, for example, in selectively modifying the primary amine while leaving the Boc-protected nitrogen intact. elsevierpure.com

Understanding Intramolecular Interactions and Stereoelectronic Effects

The specific trans stereochemistry of the substituents on the piperidine ring gives rise to subtle intramolecular interactions and stereoelectronic effects that can be probed computationally.

Intramolecular Hydrogen Bonding: A key question is whether a hydrogen bond can form between the 4-amino group (donor) and the 3-methoxy group's oxygen (acceptor). A computational geometry optimization would reveal if the molecule adopts a conformation that brings these groups into proximity. The presence of a hydrogen bond would be confirmed by methods like NBO analysis, which can identify donor-acceptor interactions, or by analyzing the calculated vibrational frequencies for a redshift in the N-H stretching mode. Such an interaction could stabilize certain conformations and influence the reactivity of both the amino and methoxy groups.

By dissecting these subtle forces, computational analysis provides a deep understanding of the inherent structural preferences and electronic nature of this compound, offering a predictive framework for its application in chemical synthesis.

Applications of Trans 4 Amino 1 Boc 3 Methoxypiperidine As a Versatile Synthetic Intermediate

Construction of Complex N-Heterocyclic Scaffolds for Drug Discovery Research

The synthesis of novel N-heterocyclic scaffolds is a cornerstone of drug discovery, providing the structural foundations for new therapeutic agents. The rigid, yet modifiable, nature of the piperidine (B6355638) ring in trans-4-Amino-1-boc-3-methoxypiperidine makes it an attractive starting point for creating diverse chemical libraries.

Synthesis of Natural Product-Like 3D Molecular Scaffolds

The development of molecules with three-dimensional (3D) character is a major goal in medicinal chemistry to improve target specificity and pharmacological properties. Natural products are a key source of inspiration for such 3D scaffolds. The defined trans stereochemistry between the C-3 methoxy (B1213986) group and the C-4 amino group on the piperidine ring of this compound provides a fixed spatial arrangement that can be used to direct the synthesis of complex, three-dimensional structures.

While the specific application of this compound in the documented synthesis of natural product-like scaffolds is not extensively reported in peer-reviewed literature, its structural features make it an ideal candidate for such endeavors. The primary amine can serve as a handle for annulation reactions or for introducing other fragments, while the methoxy group and the piperidine ring itself provide the steric and electronic properties necessary to build chiral, polycyclic systems that mimic the complexity of natural products.

Development of Piperidine-Based Scaffolds with Defined Stereochemistry

Stereochemistry is a critical determinant of biological activity. The use of building blocks with pre-defined stereocenters, such as this compound, is a powerful strategy for synthesizing enantiomerically pure final compounds. This approach avoids the need for challenging chiral separations or asymmetric syntheses later in a reaction sequence.

The compound offers two key points for diversification while retaining stereochemical integrity: the C-4 primary amine and, following deprotection, the piperidine nitrogen. This dual functionality allows for the creation of diverse libraries of piperidine derivatives with a constant, defined stereochemical core. Although specific, large-scale scaffold development projects using this particular intermediate are not widely documented, its potential is clear. The table below illustrates the potential transformations this building block can undergo.

| Structural Feature | Potential Synthetic Transformation | Outcome |

| C-4 Primary Amine (-NH₂) | Acylation, Reductive Amination, Sulfonylation | Introduction of diverse side chains with a fixed stereochemical relationship to the C-3 methoxy group. |

| C-1 Boc-Protected Nitrogen | Acid-mediated deprotection to secondary amine (-NH) | Unveils a second reaction site for N-alkylation or N-arylation. |

| trans-3,4-Substitution | Serves as a rigid stereochemical control element | Ensures the spatial orientation of substituents in the final scaffold, influencing target binding. |

Role in the Synthesis of Pharmaceutically Relevant Compounds

The piperidine motif is a privileged scaffold found in a vast number of approved drugs. The specific substitution pattern of this compound makes it a theoretically useful precursor for several classes of pharmaceutically active agents.

Precursor in the Synthesis of Anilidopiperidine Analgesics and Their Analogs

Anilidopiperidines are a major class of synthetic opioids, with fentanyl being the most well-known member. The core structure consists of a piperidine ring with an aniline (B41778) group attached at the 4-position. The synthesis of fentanyl analogs often involves precursors like 4-anilinopiperidine (4-AP) or its Boc-protected form (1-boc-4-AP).

Intermediate in the Preparation of Gastrointestinal Stimulants (e.g., Cisapride Analogs)

Substituted piperidines are also key components of gastrointestinal prokinetic agents like Cisapride. These drugs function primarily as serotonin (B10506) 5-HT₄ receptor agonists. The general structure of many of these compounds involves a central piperidine ring connected to aromatic moieties.

The functional handles on this compound—the primary amine and the protected ring nitrogen—provide the necessary reaction sites to construct analogs of Cisapride. The methoxy group at the C-3 position would represent a novel structural modification in this class of compounds. Despite this potential, specific examples of its application in the synthesis of Cisapride analogs are not found in published research, which instead often focuses on other substituted piperidine intermediates.

Building Block for Novel Antibacterial Piperidine Derivatives

The search for new antibacterial agents is critical in the face of rising antibiotic resistance. Piperidine-based structures have been explored as scaffolds for novel antibacterial drugs. For instance, research has shown that derivatives of cis-3,5-diamino-piperidine can act as aminoglycoside mimetics, targeting bacterial ribosomal RNA to inhibit translation.

The structure of this compound offers a different substitution pattern that could be exploited to develop new classes of antibacterial agents. The primary amine could be functionalized to interact with bacterial targets, while the methoxy group could be used to optimize solubility and pharmacokinetic properties. Nevertheless, the use of this specific building block to create and test novel antibacterial piperidine derivatives is not a widely reported area of research in the current scientific literature.

Enabling Transformations: Reactivity of the Amino and Methoxy Groups

The synthetic utility of this compound is rooted in the chemoselective reactivity of its primary amino group at the C4 position and the methoxy group at the C3 position. The bulky tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures that it remains unreactive during the functionalization of the other sites, directing the transformations to the desired locations.

Amine Functionalization: Acylation, Alkylation, and Arylation Reactions

The primary amine at the C4 position is a nucleophilic center, readily participating in a variety of bond-forming reactions. This allows for the introduction of diverse substituents, which is a key strategy in the synthesis of pharmaceutical agents and other bioactive molecules.

Acylation: The primary amine can be easily acylated using standard reagents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA). This reaction forms a stable amide bond, linking the piperidine scaffold to various carboxylic acid-containing fragments. This is a fundamental transformation for building larger, more complex molecules.

Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., iodides, bromides, or chlorides). The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. Reductive amination offers an alternative and often higher-yielding route, where the amine is first condensed with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield the secondary or tertiary amine.

Arylation: The introduction of an aryl group onto the nitrogen atom is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperidine's primary amine and an aryl halide (bromide, iodide, or triflate). The process utilizes a palladium catalyst and a specialized phosphine (B1218219) ligand to facilitate the reaction, which has broad substrate scope and functional group tolerance.

A documented example of the amine's reactivity is found in patent literature, where tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is used as a key intermediate in the synthesis of renal outer medullary potassium channel inhibitors. google.com In this synthesis, the amino group participates in a cyclization reaction to form an imidazolidinone ring, showcasing its utility as a nucleophile in building complex heterocyclic systems. google.com

Table 1: Representative Amine Functionalization Reactions This table presents illustrative examples of typical reaction conditions for the functionalization of the primary amine group.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N), Dichloromethane (B109758) (DCM), 0 °C to rt | N-Acetyl derivative |

| Reductive Alkylation | Acetone, Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Acetic Acid (cat.), rt | N-Isopropyl derivative |

| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd₂(dba)₃, XPhos | Sodium tert-butoxide (NaOtBu), Toluene, 100 °C | N-Phenyl derivative |

Ether Transformations and Modifications

The methoxy group at the C3 position is generally more stable than the amine functionality. However, it can be chemically transformed, typically through cleavage, to reveal a hydroxyl group. This transformation unmasks a new reactive site that can be used for further synthetic diversification, such as oxidation to a ketone or etherification with different alkyl groups.

The most common method for cleaving a methyl ether, particularly one that is not activated by an adjacent aromatic ring, is treatment with strong Lewis acids or proton acids.

Demethylation: Reagents such as boron tribromide (BBr₃) are highly effective for cleaving methyl ethers. The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. Aqueous hydrobromic acid (HBr) at elevated temperatures is another classic method for ether cleavage. The choice of reagent depends on the tolerance of other functional groups within the molecule. For instance, the Boc-protecting group is acid-labile and may be cleaved under harsh acidic conditions, requiring careful selection of reagents and reaction conditions to achieve selective demethylation. Successful cleavage yields the corresponding trans-4-amino-1-boc-3-hydroxypiperidine, a valuable intermediate in its own right for synthesizing biologically active compounds.

Table 2: Potential Ether Transformation Reactions This table outlines common reagents for the demethylation of the methoxy group to reveal a hydroxyl functionality.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | 3-Hydroxy derivative |

| Demethylation | Aqueous Hydrobromic Acid (HBr) | Acetic Acid (AcOH), Reflux | 3-Hydroxy derivative (potential Boc-deprotection) |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. nih.gov Future research concerning trans-4-Amino-1-boc-3-methoxypiperidine and related structures will prioritize the adoption of green chemistry principles. This includes the use of aqueous reaction media, the reduction of hazardous reagents and catalysts, and the design of atom-economical reaction pathways. ajchem-a.comajchem-a.com

Recent advancements in the synthesis of substituted piperidones, key precursors to compounds like this compound, have demonstrated the feasibility of greener approaches. For instance, the use of deep eutectic solvents, such as glucose-urea, has been shown to be an effective and environmentally safe medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Another avenue of exploration is the use of catalytic systems that operate under milder conditions and can be recycled and reused, minimizing waste generation. nih.gov The development of one-pot multicomponent reactions (MCRs) also presents a promising strategy for the efficient and sustainable synthesis of highly functionalized piperidines. ajchem-a.comtandfonline.com

| Green Chemistry Approach | Potential Application in Piperidine (B6355638) Synthesis | Key Advantages |

| Aqueous Media | Performing cyclization and functionalization reactions in water. nih.gov | Reduces reliance on volatile organic compounds (VOCs). |

| Alternative Solvents | Utilizing deep eutectic solvents (e.g., glucose-urea) as reaction media. asianpubs.org | Biodegradable, low toxicity, and cost-effective. |

| Recyclable Catalysts | Employing heterogeneous catalysts for hydrogenations and other transformations. nih.gov | Simplifies product purification and reduces catalyst waste. |

| Multicomponent Reactions | One-pot synthesis of complex piperidine scaffolds from simple starting materials. ajchem-a.comtandfonline.com | High atom economy, reduced number of synthetic steps, and less waste. |

Exploration of Novel Biocatalytic Pathways for Stereoselective Synthesis

The stereochemistry of substituted piperidines is crucial for their biological activity. Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure chiral piperidines under mild and environmentally friendly conditions. nih.gov Future research will likely focus on the discovery and engineering of novel enzymes for the stereoselective synthesis of this compound and its derivatives.

Promising enzyme classes for this purpose include amine oxidases, imine reductases (IREDs), and transaminases. researchgate.net For example, a chemo-enzymatic approach combining chemical synthesis with a stereoselective one-pot amine oxidase/ene imine reductase cascade has been successfully used to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org The discovery of new biocatalysts, perhaps through genome mining or directed evolution, could lead to more direct and efficient routes to complex piperidine structures. researchgate.net A recent breakthrough combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of valuable piperidines, a strategy that could be adapted for the target compound. news-medical.net

Application in Diversifying Chemical Libraries for High-Throughput Screening

The piperidine motif is a common feature in many approved drugs, making it a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com There is a growing demand for diverse libraries of complex, three-dimensional molecules for high-throughput screening (HTS) to identify new drug candidates. rsc.org this compound, with its multiple functional groups, is an ideal starting point for the generation of such libraries.

Future efforts will focus on developing efficient methods to functionalize the piperidine core at various positions to create a wide array of analogs. This includes the use of modern cross-coupling reactions and C-H functionalization techniques to introduce diverse substituents. news-medical.net The integration of computational library design with parallel synthesis and automated purification technologies will be crucial for the rapid production of large and diverse libraries of piperidine-based compounds for drug discovery screening. nih.gov The development of novel synthetic strategies to access spirocyclic, fused, and bridged piperidine scaffolds will further expand the accessible chemical space for drug design. enamine.net

Advanced Mechanistic Studies to Optimize Selectivity and Yield

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of piperidines is essential for optimizing selectivity and reaction yields. Future research will employ a combination of experimental techniques and computational modeling to elucidate the intricate details of these transformations.

For instance, mechanistic studies on the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have provided valuable insights into the reaction pathway, including the role of the catalyst and the nature of the reactive intermediates. acs.org Similarly, detailed investigations into rhodium-catalyzed C-H insertion reactions have enabled the selective functionalization of the piperidine ring at different positions by carefully choosing the catalyst and protecting groups. nih.govresearchgate.net Such advanced mechanistic studies will pave the way for the rational design of more efficient and selective synthetic methods for producing complex piperidine derivatives like this compound.

| Mechanistic Study Focus | Synthetic Goal | Potential Impact |

| Catalyst-Substrate Interactions | Enhancing regio- and stereoselectivity in C-H functionalization. nih.govresearchgate.net | Precise control over the substitution pattern of the piperidine ring. |

| Reaction Intermediates | Identifying and characterizing transient species in cyclization reactions. acs.org | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| Computational Modeling | Predicting reaction outcomes and designing novel catalysts. | Accelerating the development of new and improved synthetic methods. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way organic synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. acs.org The application of these technologies to the synthesis of this compound and its analogs is a promising area for future research.

Continuous flow protocols have already been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org Electroreductive cyclization in a flow microreactor has also been successfully employed for the synthesis of piperidine derivatives. researchgate.net The integration of these flow-based methods with automated purification and analysis systems will enable the high-throughput synthesis of piperidine libraries for drug discovery. nih.gov Furthermore, the use of flow chemistry can facilitate the safe handling of hazardous reagents and intermediates, making the synthesis of complex molecules more accessible and sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc-protected amine in trans-4-Amino-1-Boc-3-methoxypiperidine?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via a two-step process:

Amine Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C.

Purification : Isolate the Boc-protected intermediate using column chromatography (silica gel, hexane/EtOAc gradient) .

- Key Data : Yield optimization (70–85%) depends on steric hindrance from the adjacent methoxy group; monitor reaction progress via TLC or LC-MS.

Q. How does the methoxy group at position 3 influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density on the piperidine ring. This enhances reactivity in:

- Nucleophilic Aromatic Substitution : Requires deprotonation of the amine (e.g., with NaH) for reactions with aryl halides.

- Reductive Amination : Use of NaBH(OAc)₃ or H₂/Pd-C for coupling with carbonyl compounds.

- Steric Effects : The methoxy group’s orientation (axial/equatorial) impacts accessibility to reactive sites; confirm via NOESY NMR .

Q. What analytical techniques are critical for characterizing trans-4-Amino-1-Boc-3-methoxypiperidine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (trans configuration) and Boc/methoxy group integration.

- HPLC-MS : Purity assessment (≥95%) and molecular ion verification (expected [M+H]⁺ = 259.3 g/mol).

- Chiral HPLC : To resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be maximized during asymmetric synthesis of the trans isomer?

- Methodological Answer :

- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea catalysts for kinetic resolution.

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Rh) with chiral ligands to invert stereochemistry in situ.

- Key Data : Achieve >90% ee via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, hexane/IPA eluent) .

Q. What strategies mitigate steric clashes between the Boc group and methoxy substituent during derivatization?

- Methodological Answer :

- Temporary Deprotection : Remove the Boc group (e.g., with TFA/DCM) to reduce steric bulk before functionalizing the amine.

- Microwave-Assisted Synthesis : Accelerate reaction rates under high-temperature conditions (e.g., 100–150°C) to overcome steric barriers.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict optimal reaction pathways and transition states .

Q. How do conflicting biological activity results arise in enzyme inhibition assays, and how can they be resolved?

- Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., pH, ionic strength) or impurities in the compound batch.

- Resolution Steps :

Reproducibility Checks : Repeat assays with independent synthetic batches.

IC₅₀ Validation : Compare results across multiple assay formats (e.g., fluorescence vs. radiometric).

Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties for CNS-targeted drug design?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate blood-brain barrier (BBB) penetration (logBB > 0.3) and metabolic stability.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to optimize binding affinity to neurological targets (e.g., σ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.